2-Chloro-5-(hydroxymethyl)phenol

Descripción general

Descripción

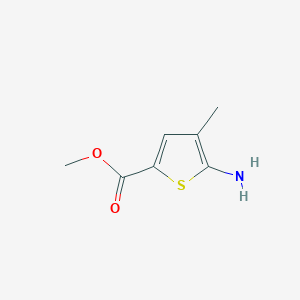

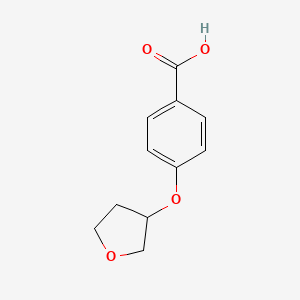

“2-Chloro-5-(hydroxymethyl)phenol” is a chemical compound with the molecular formula C7H7ClO2 . It is also known as "4-Chloro-3-hydroxybenzyl alcohol" .

Synthesis Analysis

The synthesis of “2-Chloro-5-(hydroxymethyl)phenol” involves the addition of BH3 into a solution of 4-chloro-2-hydroxybenzoic acid in THF. The mixture is stirred at room temperature overnight. The product is then extracted with EA twice, washed with brine, dried with anhydrous Na2SO4, and concentrated to yield the title compound.

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(hydroxymethyl)phenol” can be represented by the InChI string 1S/C7H7ClO/c1-5-2-3-6 (8)7 (9)4-5/h2-4,9H,1H3 .

Chemical Reactions Analysis

The base-catalyzed self-condensation of 4-hydroxymethylphenol (4-HMP) was investigated for the purpose of clarifying the mechanisms of the phenolic resin curing . The reaction involves both unimolecular and bimolecular reactions occurring simultaneously as the rate-determining steps .

Physical And Chemical Properties Analysis

The physical properties of phenols, including “2-Chloro-5-(hydroxymethyl)phenol”, are influenced by their detailed chemical structure. This includes values of melting and boiling points, solubility in water, pKa, and Log P .

Aplicaciones Científicas De Investigación

-

Synthesis of 2-Hydroxymethyl Derivatives of Phenols

- Summary of Application : The synthesis of 2-hydroxymethyl derivatives of phenols is of interest as borate complexants and potentially useful intermediates for mild oxidation with pyridinium chlorochromate, to form the corresponding aldehydes. They also serve as model compounds in phenol/formaldehyde polymeric studies .

- Methods of Application : 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .

- Results or Outcomes : This procedure afforded good yields of 2-hydroxy-4-pentadecylbenzaldehyde and its unsaturated analogues, which are of value as the oximes for the solvent extraction of copper (II) .

-

Synthesis of 2-Hydroxybenzaldehydes

- Summary of Application : 2-Hydroxybenzaldehydes, which can be synthesized from 2-hydroxymethylphenols, are of interest as potentially useful intermediates for mild oxidation with pyridinium chlorochromate, to form the corresponding aldehydes .

- Methods of Application : 2-Hydroxybenzaldehydes have been prepared by reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .

- Results or Outcomes : This procedure afforded good yields of 2-hydroxy-4-pentadecylbenzaldehyde and its unsaturated analogues, which are of value as the oximes for the solvent extraction of copper (II) .

-

Synthesis of Aldehydes and Acetals

- Summary of Application : Hydroxymethyl derivatives of phenols, such as 2-Chloro-5-(hydroxymethyl)phenol, can be used in the synthesis of aldehydes and acetals . These compounds have various applications in the chemical industry, including the production of resins, fragrances, and pharmaceuticals .

- Methods of Application : The synthesis involves the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This procedure affords good yields of aldehydes, which can then be further converted into acetals .

- Results or Outcomes : The result of this process is the formation of aldehydes and acetals, which are valuable compounds in various industrial applications .

Propiedades

IUPAC Name |

2-chloro-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKUBFQRQGBYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(hydroxymethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)

![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)

![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)